2-Carbamoylmethoxy-5-methoxynitrobenzene
Description
2-Carbamoylmethoxy-5-methoxynitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with three functional groups:
- Carbamoylmethoxy group (-OCH₂CONH₂) at position 2.
- Methoxy group (-OCH₃) at position 3.
- Nitro group (-NO₂), likely at position 3 or 4, though its exact placement requires further structural confirmation.
Properties
Molecular Formula |
C9H10N2O5 |
|---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
2-(4-methoxy-2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C9H10N2O5/c1-15-6-2-3-8(16-5-9(10)12)7(4-6)11(13)14/h2-4H,5H2,1H3,(H2,10,12) |
InChI Key |
ZXDMCFLZLMEYSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues identified in the evidence include:
Methyl 5-methoxy-2-nitrobenzoate (CAS 2327-45-9)
- Structure: Methoxy (5-OCH₃), nitro (2-NO₂), and ester (COOCH₃) groups.
- Comparison : The ester group in this compound reduces polarity compared to the carbamoylmethoxy group in the target compound. This lowers aqueous solubility but may enhance lipid membrane permeability. The nitro group’s position (2 vs. 3/4) also alters electronic effects on the aromatic ring, influencing reactivity in substitution or reduction reactions .
5-Hydroxy-4-methoxy-2-nitrobenzoic acid (CAS 31839-20-0)
- Structure: Hydroxy (5-OH), methoxy (4-OCH₃), nitro (2-NO₂), and carboxylic acid (COOH) groups.
- Comparison : The carboxylic acid group increases acidity (pKa ~2–3) compared to the carbamoyl group (pKa ~10–12), significantly affecting solubility and metal-binding properties. This compound is more suited for chelation or acid-catalyzed reactions .
Methyl 2-methoxy-5-sulfamoylbenzoate
- Structure : Methoxy (2-OCH₃), sulfamoyl (5-SO₂NH₂), and ester (COOCH₃) groups.
- Comparison : The sulfamoyl group is strongly electron-withdrawing, making the aromatic ring more electrophilic than carbamoylmethoxy-substituted derivatives. This enhances reactivity in nucleophilic aromatic substitution, a trait exploited in sulfonamide drug synthesis .
Functional Group Impact on Properties
| Property | 2-Carbamoylmethoxy-5-methoxynitrobenzene | Methyl 5-methoxy-2-nitrobenzoate | 5-Hydroxy-4-methoxy-2-nitrobenzoic acid |
|---|---|---|---|
| Key Substituents | 2-OCH₂CONH₂, 5-OCH₃, NO₂ | 5-OCH₃, 2-NO₂, COOCH₃ | 5-OH, 4-OCH₃, 2-NO₂, COOH |
| Solubility | Moderate (amide enhances H-bonding) | Low (ester reduces polarity) | High (acidic group dominates) |
| Reactivity | Nitro reduction; amide hydrolysis | Nitro reduction; ester saponification | Nitro reduction; acid-base reactions |
| Applications | Pharma intermediates; agrochemicals | Synthetic intermediates | Chelating agents; dye synthesis |
Research Implications and Gaps
While the evidence highlights structural parallels, specific data on the target compound’s physical properties (e.g., melting point, spectral data) are absent. Further studies should:
Clarify the nitro group’s exact position via X-ray crystallography.
Compare bioactivity with sulfamoyl and ester analogues in pharmacological assays.
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